molecular formula C18H24N2O5 B1407592 N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate CAS No. 1417568-12-7

N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate

Cat. No.: B1407592
CAS No.: 1417568-12-7
M. Wt: 348.4 g/mol
InChI Key: FNKDNOHHYKDCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the intermediate compounds, such as 2-furylmethylamine and 2-phenylethylamine. These intermediates can then be reacted with propane-1,3-diamine under specific conditions to form the desired product. The final step involves the formation of the oxalate salt by reacting the amine compound with oxalic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The amine groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for treating various diseases.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-N-(2-phenylethyl)-ethane-1,2-diamine
  • N-(2-Furylmethyl)-N-(2-phenylethyl)-butane-1,4-diamine

Uniqueness

N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate is unique due to its specific structural features, such as the combination of a furan ring and a phenylethyl group attached to a propane-1,3-diamine backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)propane-1,3-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.C2H2O4/c17-10-5-11-18(14-16-8-4-13-19-16)12-9-15-6-2-1-3-7-15;3-1(4)2(5)6/h1-4,6-8,13H,5,9-12,14,17H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKDNOHHYKDCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCCN)CC2=CC=CO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate
Reactant of Route 2
Reactant of Route 2
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate
Reactant of Route 3
Reactant of Route 3
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate
Reactant of Route 4
Reactant of Route 4
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate
Reactant of Route 6
Reactant of Route 6
N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.